O-methyl butanethioate

描述

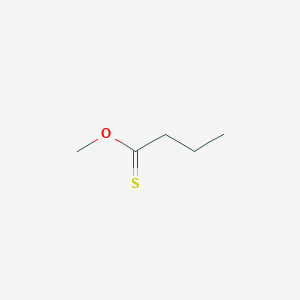

O-Methyl butanethioate is an organic compound with the molecular formula C5H10OS. It is a clear, colorless to light yellow liquid with a distinctive odor reminiscent of sulfur and cheese. This compound is used in various applications, including as a flavoring agent in the food industry due to its unique aroma.

准备方法

Synthetic Routes and Reaction Conditions: O-Methyl butanethioate can be synthesized through the esterification of butanethioic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the product from the reaction mixture and remove any impurities.

化学反应分析

Types of Reactions: O-Methyl butanethioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to butanethioic acid.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Butanethioic acid.

Substitution: Various substituted thioesters.

科学研究应用

Synthetic Applications in Organic Chemistry

O-Methyl butanethioate serves as a versatile reagent in synthetic organic chemistry. It is primarily utilized for:

- Thiomethylation Reactions : this compound is employed in palladium-catalyzed thiomethylation processes. This method allows for the introduction of methylthio groups into various substrates, enhancing the functional diversity of organic molecules. The reaction conditions typically involve aryl halides and thioesters, yielding significant quantities of desired products with good selectivity .

- Functional Group Transformations : The compound acts as a methylthio source in carbonylative coupling processes, facilitating the synthesis of aryl methyl sulfides. This transformation is particularly valuable for producing complex molecules in pharmaceutical development .

Table 1: Summary of Synthetic Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Thiomethylation | Introduction of methylthio groups | Enhances molecular complexity |

| Carbonylative Coupling | Synthesis of aryl methyl sulfides | High selectivity and yield |

| Functional Group Transfer | Utilization in various organic transformations | Versatile synthetic utility |

Pharmaceutical Applications

The thioether motif, including this compound, is prevalent in pharmaceuticals due to its impact on biological activity. Notable applications include:

- Drug Design : The incorporation of methylthio groups has been linked to enhanced potency and selectivity in drug candidates. For instance, the addition of such groups can influence receptor binding affinities and pharmacokinetic properties .

- Prodrug Development : Compounds featuring the methyl ester or thioether functionalities often serve as prodrugs, improving solubility and bioavailability. This strategy is crucial in developing medications that require rapid absorption or specific metabolic activation .

Safety and Toxicology Assessments

Safety evaluations are critical for compounds used in consumer products and pharmaceuticals. This compound has undergone rigorous testing to assess its safety profile:

- Genotoxicity Studies : Research indicates that this compound does not exhibit mutagenic properties under standard testing conditions, such as the Ames test. This finding supports its potential use in food flavorings and fragrances without significant health risks .

- Cytotoxicity Assessments : Various assays have shown that the compound does not induce cytotoxic effects at concentrations relevant for typical applications .

Table 2: Safety Assessment Overview

| Assessment Type | Findings | Implications |

|---|---|---|

| Genotoxicity | Non-mutagenic in Ames test | Safe for use in consumer products |

| Cytotoxicity | No significant cytotoxic effects observed | Suitable for pharmaceutical use |

Case Study 1: Thiomethylation in Drug Synthesis

A study demonstrated the efficacy of this compound in synthesizing a novel anti-cancer agent through thiomethylation reactions. The process yielded high purity and potency, showcasing the compound's role as a critical building block in drug development .

Case Study 2: Flavoring Agent Development

This compound has been explored as a flavoring agent due to its unique sensory properties. Safety assessments confirmed its non-toxic nature, making it suitable for use in food products while enhancing flavor profiles without adverse health effects .

作用机制

The mechanism of action of O-Methyl butanethioate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its sulfur-containing structure suggests it may interact with thiol groups in proteins.

相似化合物的比较

- Methyl thiobutanoate

- Ethyl butanethioate

- Butyl butanethioate

Comparison: O-Methyl butanethioate is unique due to its specific odor profile and its applications in the flavor industry. Compared to similar compounds, it has a distinct sulfurous and cheesy aroma, making it particularly valuable in creating specific flavor profiles. Additionally, its chemical reactivity and potential biological activities set it apart from other thioesters.

生物活性

O-Methyl butanethioate, also known as S-methyl butanethioate, is a sulfur-containing organic compound with diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

- Chemical Formula : CHOS

- Molecular Weight : 118.20 g/mol

- Boiling Point : 142-143 °C

- Solubility : Insoluble in water

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. It has been identified as a volatile compound produced by certain bacterial strains, which can enhance plant immunity against bacterial infections.

The antimicrobial activity of this compound is believed to be mediated through the inhibition of bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways. Studies have shown that it can inhibit the synthesis of glucosamine-6-phosphate, a precursor for peptidoglycan in bacterial cell walls, thereby compromising cell integrity .

Case Studies and Research Findings

-

Plant Pathogen Resistance :

In a study involving tomato plants treated with bacterial strains producing this compound, researchers observed enhanced resistance to Pseudomonas syringae infections. The treatment resulted in a significant reduction in disease symptoms compared to untreated controls . -

Volatile Organic Compounds (VOCs) :

A detailed analysis of volatile compounds emitted by beneficial bacteria revealed that this compound was one of the key metabolites associated with the elicitation of plant immune responses. It was detected alongside other VOCs like 2-nonanone and α-copaene, which were also linked to enhanced plant defense mechanisms . -

Antimicrobial Spectrum :

This compound has shown efficacy against various Gram-positive and Gram-negative bacteria. Its activity is particularly pronounced against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its potential as a natural antimicrobial agent in agricultural and clinical settings .

Comparative Analysis of Biological Activity

| Compound | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Inhibition of peptidoglycan synthesis |

| Dimethyl Disulfide | Moderate | Disruption of cellular respiration |

| 2-Nonanone | High | Elicitation of plant immune response |

属性

IUPAC Name |

O-methyl butanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-3-4-5(7)6-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSAYLZFQLMHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428802 | |

| Record name | O-methyl butanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52726-01-9 | |

| Record name | O-methyl butanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。